molecular formula C18H20N4O2S B6425874 2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034536-65-5

2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B6425874
CAS No.: 2034536-65-5
M. Wt: 356.4 g/mol
InChI Key: OQSVFPWUWAFYBH-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features an indole ring, a thian ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, while the oxadiazole ring can be prepared via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these intermediates under specific conditions, such as using a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The thian ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted thian derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The thian ring may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole and oxadiazole rings but differ in the substitution pattern.

    2-(1H-indol-3-yl)acetonitrile: Similar indole structure but with different functional groups.

    Indole-1,2,4-oxadiazole hybrids: Compounds that combine indole and oxadiazole rings with various other functional groups.

Uniqueness

2-(1H-indol-1-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of the thian ring, which is not commonly found in similar compounds. This unique structure may confer specific properties, such as enhanced stability or distinct bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-indol-1-yl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-16(12-22-8-5-13-3-1-2-4-15(13)22)19-11-17-20-18(21-24-17)14-6-9-25-10-7-14/h1-5,8,14H,6-7,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSVFPWUWAFYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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